4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline

Catalog No.
S14182392
CAS No.
M.F
C36H27N
M. Wt
473.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]ani...

Product Name

4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline

IUPAC Name

4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline

Molecular Formula

C36H27N

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C36H27N/c1-3-11-27(12-4-1)33-15-7-9-17-35(33)29-19-23-31(24-20-29)37-32-25-21-30(22-26-32)36-18-10-8-16-34(36)28-13-5-2-6-14-28/h1-26,37H

InChI Key

FLNGTJGQZUIEIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC=C5C6=CC=CC=C6

The compound 4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline, also known as 4-{4-[bis(4-phenylphenyl)amino]phenyl}-N-(2-phenylphenyl)-N-(4-phenylphenyl)aniline, has a complex molecular structure characterized by a high degree of aromaticity. Its molecular formula is C60H44N2C_{60}H_{44}N_{2} with a molecular weight of approximately 793.00 g/mol. The chemical structure includes multiple phenyl groups and nitrogen atoms, contributing to its unique properties and potential applications in various fields such as organic electronics and materials science .

Typical of aromatic amines, including:

  • Electrophilic Aromatic Substitution: The presence of multiple aromatic rings allows for substitution reactions, where electrophiles can attack the electron-rich aromatic systems.
  • Nucleophilic Substitution: The nitrogen atom in the aniline moiety can act as a nucleophile, allowing for reactions with electrophilic species.
  • Oxidation Reactions: The compound can be oxidized to form various derivatives, which may exhibit different physical and chemical properties.

Several methods have been proposed for synthesizing 4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline:

  • Amination Reactions: Starting from biphenyl derivatives, amination can be performed using aniline derivatives in the presence of catalysts such as palladium on carbon.
  • Cross-Coupling Reactions: Techniques such as Suzuki or Heck coupling can be utilized to construct the biphenyl frameworks.
  • Multi-step Synthesis: A combination of Friedel-Crafts acylation followed by reduction and amination steps can yield the desired compound.

The compound has potential applications in various fields:

  • Organic Electronics: Its high electron mobility makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Fluorescent Dyes: The unique structure may allow it to be used as a fluorescent probe in biological imaging.
  • Materials Science: Its stability and electrical properties make it a candidate for advanced materials in electronics.

Several compounds share structural similarities with 4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaNotable Features
4-Phenyl-N,N-bis(4-phenylphenyl)anilineC36H27NC_{36}H_{27}NFewer phenyl groups; lower molecular weight
Tri(biphenyl-4-yl)amineC36H27NC_{36}H_{27}NSimilar biphenylene structure; used in OLEDs
Bis[4-(diphenylamino)styryl]biphenylC52H40N2C_{52}H_{40}N_{2}Contains styryl groups; known for photophysical properties

The uniqueness of 4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline lies in its extensive phenylene framework, which enhances its electronic properties compared to other similar compounds. This structural complexity may lead to distinct behaviors in electronic applications and biological interactions.

XLogP3

10

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

473.214349865 g/mol

Monoisotopic Mass

473.214349865 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

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